

Spectroscopic Profile of tert-BUTYL HYPOCHLORITE: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **tert-BUTYL HYPOCHLORITE**

Cat. No.: **B1582176**

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **tert-butyl hypochlorite**, a versatile reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

The key spectroscopic data for **tert-butyl hypochlorite** are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectrum

Chemical Shift (δ) ppm	Multiplicity	Solvent
~1.3	Singlet	CDCl ₃

¹³C NMR Spectrum

Chemical Shift (δ) ppm	Description	Solvent
Not explicitly found	$\text{C}(\text{CH}_3)_3$	CDCl_3
Not explicitly found	$\text{C}(\text{CH}_3)_3$	CDCl_3

Note: While specific peak values for ^{13}C NMR were not located in the search results, the presence of two distinct carbon environments is expected.

Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Interpretation
~2980	C-H stretch (alkane)
~1470	C-H bend (alkane)
~1370	C-H bend (tert-butyl group)
~1160	C-O stretch
~750	O-Cl stretch

Mass Spectrometry (MS) Data

The mass spectrum of **tert-butyl hypochlorite** is characterized by several key fragments.[\[1\]](#)

m/z	Relative Intensity (%)	Fragment Ion
108	Base Peak	$[\text{C}_4\text{H}_9\text{ClO}]^+$ (Molecular Ion)
93	High	$[\text{C}_4\text{H}_9\text{O}]^+$
59	High	$[\text{C}_3\text{H}_7\text{O}]^+$
57	High	$[\text{C}_4\text{H}_9]^+$
43	High	$[\text{C}_3\text{H}_7]^+$
41	Moderate	$[\text{C}_3\text{H}_5]^+$
29	Moderate	$[\text{C}_2\text{H}_5]^+$
27	Moderate	$[\text{C}_2\text{H}_3]^+$

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous sample preparation and appropriate instrumental parameters. The following are generalized experimental protocols for the spectroscopic analysis of **tert-butyl hypochlorite**.

Synthesis and Purification of tert-Butyl Hypochlorite

A common method for the preparation of **tert-butyl hypochlorite** involves the reaction of tert-butyl alcohol with chlorine gas in an aqueous solution of sodium hydroxide at a controlled temperature, typically between 15-20°C.[2]

- A solution of sodium hydroxide in water is prepared in a three-necked flask equipped with a stirrer, a gas inlet tube, and a gas outlet tube, and the flask is cooled in a water bath.[2]
- tert-Butyl alcohol is added to the cooled solution.[2]
- Chlorine gas is bubbled through the stirred solution for a specific duration.[2]
- The resulting upper oily layer of **tert-butyl hypochlorite** is separated.[2]
- The product is then washed with a sodium carbonate solution and subsequently with water. [2]

- Finally, it is dried over anhydrous calcium chloride.[\[2\]](#) For high purity, distillation can be performed.[\[2\]](#)

Caution: **tert-Butyl hypochlorite** is a reactive and potentially explosive compound. It should be handled with care, protected from light, and stored at low temperatures.[\[2\]](#)[\[3\]](#)

NMR Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

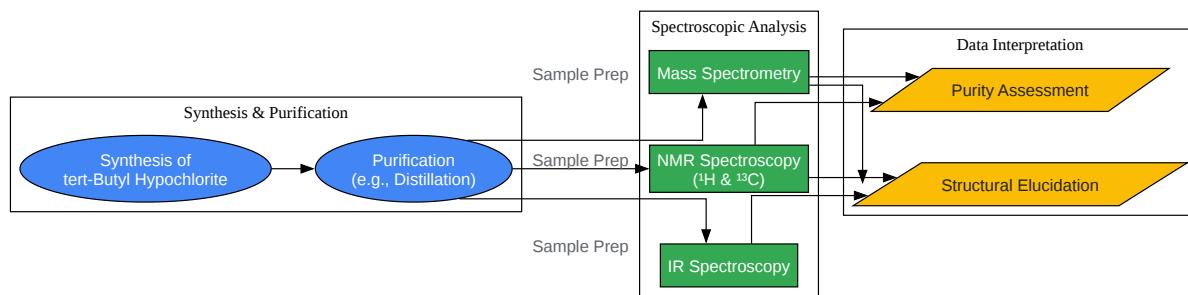
- Sample Preparation: A small amount of purified **tert-butyl hypochlorite** is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl_3).
- Data Acquisition: The spectrum is acquired at room temperature. For ^1H NMR, the chemical shifts are referenced to the residual solvent peak (CHCl_3 at 7.26 ppm). For ^{13}C NMR, the chemical shifts are referenced to the solvent peak (CDCl_3 at 77.16 ppm).

IR Spectroscopy

Infrared spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

- Sample Preparation: A thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The spectrum is recorded over the standard mid-IR range (4000-400 cm^{-1}). A background spectrum of the clean salt plates is typically recorded and subtracted from the sample spectrum.

Mass Spectrometry


Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.

- Sample Introduction: The sample is introduced into the ion source, typically via direct injection or through a GC column.

- Ionization: Electron ionization (EI) is a common method used for **tert-butyl hypochlorite**, typically at 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like **tert-butyl hypochlorite**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **tert-butyl hypochlorite**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl Hypochlorite(507-40-4) MS [m.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Spectroscopic Profile of tert-BUTYL HYPOCHLORITE: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582176#tert-butyl-hypochlorite-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com